(+)-madindoline A
Overview
Description
(+)-Madindoline A is a naturally occurring compound known for its significant biological activities. It is a member of the indoline alkaloid family and has been isolated from the fermentation broth of Streptomyces nitrosporeus. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of immunology and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-madindoline A involves several steps, starting from commercially available starting materials. One of the common synthetic routes includes the construction of the indoline core followed by the introduction of the necessary functional groups. The key steps often involve:
Formation of the Indoline Core: This can be achieved through a cyclization reaction of an appropriate precursor.
Functional Group Introduction: Various functional groups are introduced through reactions such as oxidation, reduction, and substitution.
Final Assembly: The final steps involve the coupling of different fragments to form the complete structure of this compound.
Industrial Production Methods
Industrial production of this compound is typically carried out through fermentation processes using Streptomyces nitrosporeus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(+)-Madindoline A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(+)-Madindoline A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying indoline alkaloids and their reactivity.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: this compound has shown potential as an anti-inflammatory and immunomodulatory agent, making it a candidate for drug development.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of (+)-madindoline A involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain cytokines, which are involved in the inflammatory response. By modulating these pathways, this compound can reduce inflammation and modulate immune responses. The exact molecular targets include specific receptors and enzymes that play a role in cytokine signaling.
Comparison with Similar Compounds
Similar Compounds
Indoline Alkaloids: Other members of the indoline alkaloid family share structural similarities with (+)-madindoline A.
Anti-inflammatory Agents: Compounds such as indomethacin and ibuprofen also exhibit anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific mechanism of action and its natural origin. Unlike synthetic anti-inflammatory agents, it offers a different mode of interaction with biological targets, which can be advantageous in certain therapeutic contexts.
Properties
IUPAC Name |
(2R)-2-[[(3aS,8bR)-8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl]methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3/t20-,21+,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQXXLKOCZMGG-BHDDXSALSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C(=O)[C@@](C1=O)(C)CN2[C@@H]3[C@@](CCO3)(C4=CC=CC=C42)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430988 | |
Record name | (+)-madindoline A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184877-64-3 | |
Record name | (+)-madindoline A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.